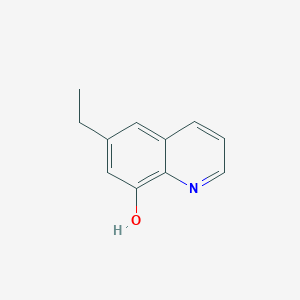

6-Ethylquinolin-8-ol

Description

6-Ethylquinolin-8-ol is a quinoline derivative characterized by an ethyl group at the 6-position and a hydroxyl group at the 8-position of the quinoline scaffold. Quinolin-8-ol derivatives are widely studied for their chelating properties, biological activities, and applications in materials science. The parent compound, quinolin-8-ol (8-hydroxyquinoline), is a well-known ligand for transition metals and exhibits fungicidal, antiseptic, and pesticidal activities . Substitutions at the 6-position, such as ethyl, chloro, or methoxy groups, modulate physicochemical properties (e.g., solubility, lipophilicity) and biological efficacy.

Propriétés

IUPAC Name |

6-ethylquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-8-6-9-4-3-5-12-11(9)10(13)7-8/h3-7,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNCMZPUUYHQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C2C(=C1)C=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylquinolin-8-ol can be achieved through several classical methods, including the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, and Doebner-von Miller reactions . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions, followed by cyclization to form the quinoline ring.

Industrial Production Methods: Industrial production of 6-Ethylquinolin-8-ol often involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions. These methods are preferred due to their efficiency, scalability, and reduced environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Ethylquinolin-8-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize 6-Ethylquinolin-8-ol.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Complex Molecules:

6-Ethylquinolin-8-ol serves as a crucial building block in organic synthesis. It is utilized for creating more complex organic compounds, including various pharmaceuticals and agrochemicals. The compound's structure allows for modifications that can lead to a wide range of derivatives with enhanced properties.

Coordination Chemistry:

In coordination chemistry, 6-Ethylquinolin-8-ol acts as a ligand, forming complexes with transition metals. These metal-ligand complexes are significant in catalysis and materials science due to their unique electronic properties.

Biological Applications

Antimicrobial Activity:

Research indicates that 6-Ethylquinolin-8-ol exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacteria by targeting essential enzymes involved in nucleic acid synthesis. This mechanism involves the stabilization of enzyme-DNA complexes, leading to bacterial cell death .

Anticancer Properties:

The compound has demonstrated potential as an anticancer agent. It induces apoptosis in cancer cells by interacting with cellular pathways that regulate the cell cycle. Studies have reported that certain derivatives of 6-Ethylquinolin-8-ol exhibit cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and lung carcinoma .

Antiviral Effects:

Emerging studies suggest that 6-Ethylquinolin-8-ol may also possess antiviral properties, making it a candidate for further investigation in the development of antiviral therapeutics .

Industrial Applications

Dyes and Pigments:

The compound is employed in the production of dyes and pigments due to its ability to form stable colorants. This application is particularly relevant in textile and polymer industries.

Corrosion Inhibition:

In metal industries, 6-Ethylquinolin-8-ol functions as a corrosion inhibitor. Its effectiveness stems from its ability to adsorb onto metal surfaces, forming a protective barrier against corrosive agents .

Case Studies

Several case studies highlight the applications and efficacy of 6-Ethylquinolin-8-ol:

Mécanisme D'action

The mechanism of action of 6-Ethylquinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and disrupting metabolic pathways . Additionally, it can interact with DNA and RNA, affecting their synthesis and function .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

Substituents at the 6-position significantly influence molecular weight, polarity, and intermolecular interactions. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

*Hypothetical data for 6-Ethylquinolin-8-ol based on structural analogs.

- Ethyl vs.

- Ethyl vs. Chloro/Methoxy: Chloro and methoxy substituents introduce electronegativity, affecting solubility and hydrogen-bonding capacity. Ethyl, being non-polar, may reduce aqueous solubility but improve compatibility with hydrophobic environments.

Activité Biologique

6-Ethylquinolin-8-ol is a synthetic compound that belongs to the quinoline family, which has been extensively studied for its diverse biological activities. This article reviews the biological properties of 6-Ethylquinolin-8-ol, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

6-Ethylquinolin-8-ol features a quinoline ring substituted with an ethyl group at the 6-position and a hydroxyl group at the 8-position. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that 6-Ethylquinolin-8-ol exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antitumor Activity

6-Ethylquinolin-8-ol has been investigated for its antitumor effects, particularly in various cancer cell lines. Studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with 6-Ethylquinolin-8-ol resulted in a dose-dependent reduction in cell viability. The compound was found to induce apoptosis as evidenced by increased Annexin V staining and activation of caspase-3.

Antioxidant Properties

The compound also exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby contributing to cellular defense mechanisms.

The biological activity of 6-Ethylquinolin-8-ol can be attributed to several mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction: It may interact with specific receptors, modulating signaling pathways that affect cell proliferation and apoptosis.

- Metal Chelation: The hydroxyl group in its structure allows it to chelate metal ions, potentially disrupting metal-dependent enzymatic processes in microorganisms and cancer cells.

Comparative Studies

Comparative studies have been conducted to evaluate the efficacy of 6-Ethylquinolin-8-ol against other quinoline derivatives. For instance, while many quinoline derivatives show antimicrobial properties, 6-Ethylquinolin-8-ol has demonstrated superior potency against specific bacterial strains.

| Compound | Activity | Potency |

|---|---|---|

| 6-Ethylquinolin-8-ol | Antimicrobial | High |

| Quinine | Antimalarial | Moderate |

| Chloroquine | Antimalarial | High |

Q & A

Q. What standard analytical methods are used to identify and quantify 6-Ethylquinolin-8-ol in synthetic mixtures?

Methodological Answer:

- Thin-Layer Chromatography (TLC): A primary method for preliminary identification. Use silica gel plates with a solvent system optimized for quinoline derivatives (e.g., ethyl acetate/hexane mixtures). Compare Rf values against authentic standards .

- Spectrophotometry: Quantify via complexation with Fehling’s solution, measuring absorbance at 410 nm. Calibrate using a standard curve of pure 6-Ethylquinolin-8-ol. This method is validated for quinolin-8-ol derivatives .

- Reference Data: Cross-check melting points and solubility profiles (e.g., moderate solubility in ethanol, poor in water) against literature values from the CRC Handbook .

Q. How can solubility and stability data inform experimental design for 6-Ethylquinolin-8-ol in aqueous and organic systems?

Methodological Answer:

- Solubility Testing: Use shake-flask methods with solvents like ethanol, DMSO, or acetonitrile. Measure saturation points via UV-Vis spectroscopy.

- Stability Assessment: Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor changes via HPLC or NMR.

- Critical Parameters:

- Aqueous solubility is pH-dependent due to the hydroxyl group.

- Stability in organic solvents is critical for long-term storage .

Q. What synthetic routes are reported for 6-Ethylquinolin-8-ol, and how can reaction conditions be optimized?

Methodological Answer:

- Classical Synthesis: React 8-hydroxyquinoline with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC .

- Microwave-Assisted Synthesis: Reduce reaction time and improve yield by optimizing microwave power and solvent polarity.

- Yield Optimization:

- Use catalysts like Pd/C for hydrogenation steps.

- Control temperature to avoid side reactions (e.g., oxidation to quinolinones) .

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve structural ambiguities in 6-Ethylquinolin-8-ol derivatives?

Methodological Answer:

- X-ray Crystallography: Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding) in crystalline derivatives. Requires high-purity crystals .

- NMR Spectroscopy: Use 2D NMR (e.g., COSY, HSQC) to assign proton and carbon signals, distinguishing regioisomers (e.g., ethyl vs. methyl substitution).

- Mass Spectrometry (HRMS): Confirm molecular formulas and fragmentation patterns to rule out impurities .

Q. What experimental designs are appropriate for studying the bioactivity of 6-Ethylquinolin-8-ol against microbial targets?

Methodological Answer:

- Dose-Response Assays: Test across a concentration gradient (e.g., 1–100 μM) to determine IC₅₀ values. Use microbroth dilution for antimicrobial activity .

- Time-Kill Kinetics: Monitor bacterial growth inhibition over 24–48 hours. Include controls for solvent effects (e.g., DMSO).

- Mechanistic Probes: Combine fluorescence spectroscopy (e.g., DNA intercalation assays) with molecular docking to predict target interactions .

Q. How can computational methods predict the interaction mechanisms of 6-Ethylquinolin-8-ol with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding to enzymes (e.g., topoisomerases). Validate with experimental IC₅₀ data.

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes in solvated environments to assess stability and binding free energies.

- QSAR Models: Corrogate substituent effects (e.g., ethyl vs. methoxy groups) on bioactivity using PubChem datasets .

Q. What strategies address contradictory data on the antimicrobial efficacy of 6-Ethylquinolin-8-ol across studies?

Methodological Answer:

- Systematic Review Framework: Apply PRISMA guidelines to evaluate study quality, experimental conditions (e.g., bacterial strains, solvent systems), and statistical power .

- Meta-Analysis: Pool data from multiple studies using random-effects models to account for heterogeneity.

- Reproducibility Checks: Replicate key studies under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.